![molecular formula C20H16FN5O B2812378 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891117-02-5](/img/structure/B2812378.png)
2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O and its molecular weight is 361.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Compound Synthesis and Medicinal Chemistry
The synthesis of compounds related to 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has been explored in various studies to develop potential therapeutic agents. For instance, derivatives of triazolo[1,5-c]pyrimidines, which share a similar heterocyclic core with the given compound, have been investigated for their potential as antiasthma agents. These compounds were prepared through a series of reactions including cyclization and were found to act as mediator release inhibitors in human basophil histamine release assays, suggesting their utility in asthma management (Medwid et al., 1990).
Radiolabeling for Imaging
Another area of application is the development of radiolabeled compounds for imaging purposes. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related to the compound , were reported as selective ligands for the translocator protein (18 kDa). These compounds, specifically designed with a fluorine atom, allowed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating their potential in diagnostic imaging and research into neurological and inflammatory conditions (Dollé et al., 2008).
Anticancer and Antimicrobial Applications
The structural motif of 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide also finds relevance in anticancer and antimicrobial research. Various studies have synthesized and tested compounds with similar frameworks for their anticancer and antimicrobial activities. For example, compounds with a triazolo[1,5-a]pyrimidine scaffold have shown promising antiproliferative activities against human cancer cell lines, highlighting their potential as anticancer agents (Wang et al., 2015). Additionally, some derivatives have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant, is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides, such as substance P, neurokinin A, and neurokinin B .
Mode of Action
Fezolinetant interacts with its target, the Neurokinin Receptor, by inhibiting its function . This inhibition can lead to changes in the signaling pathways associated with this receptor, potentially altering physiological responses .
Biochemical Pathways
These peptides play roles in various physiological processes, including pain perception, inflammation, and mood regulation .
Pharmacokinetics
It is soluble in dmso, indicating that it may have good bioavailability . Its pKa value is predicted to be -0.28±0.40, suggesting it may exist primarily in its unprotonated form at physiological pH .
Result of Action
The molecular and cellular effects of Fezolinetant’s action are likely to be diverse, given the wide range of physiological processes in which neurokinin peptides are involved. For example, by inhibiting Neurokinin Receptors, Fezolinetant could potentially modulate pain perception, inflammation, and mood .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Fezolinetant. For instance, its solubility in DMSO suggests that it might be more effective in environments where DMSO or similar solvents are present .
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-13-23-24-19-11-10-18(25-26(13)19)15-4-8-17(9-5-15)22-20(27)12-14-2-6-16(21)7-3-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPHIUWYMOPHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

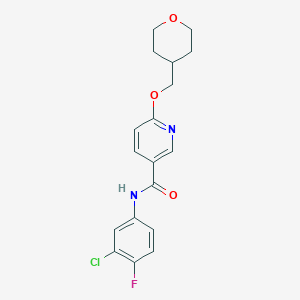
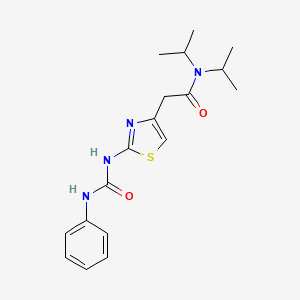
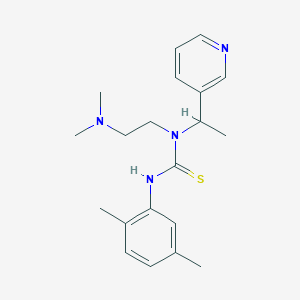

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)
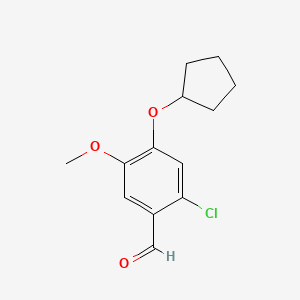
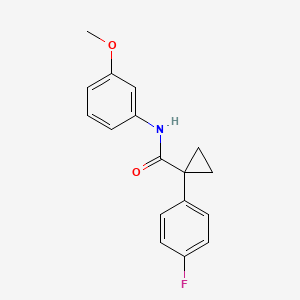
![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)